5-(2-Nitroimidazol-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitroimidazol-1-yl)pentan-1-ol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to a pentanol chain .
Preparation Methods
The synthesis of 5-(2-Nitroimidazol-1-yl)pentan-1-ol typically involves the reaction of 2-nitroimidazole with a suitable alkylating agent. One common method is the alkylation of 2-nitroimidazole with 5-bromopentanol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-(2-Nitroimidazol-1-yl)pentan-1-ol undergoes various chemical reactions, including:
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, thionyl chloride, and various aldehydes or ketones . Major products formed from these reactions include amino derivatives, chloro derivatives, and imines or oximes .
Scientific Research Applications
5-(2-Nitroimidazol-1-yl)pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Nitroimidazol-1-yl)pentan-1-ol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms . These reactive intermediates can interact with DNA, proteins, and other cellular structures, leading to cell death . The molecular targets and pathways involved include DNA damage and inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar compounds to 5-(2-Nitroimidazol-1-yl)pentan-1-ol include other nitroimidazole derivatives such as metronidazole, tinidazole, and secnidazole . These compounds share a similar nitroimidazole core but differ in their side chains and specific biological activities . What makes this compound unique is its specific pentanol side chain, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
82184-74-5 |
---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-(2-nitroimidazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H13N3O3/c12-7-3-1-2-5-10-6-4-9-8(10)11(13)14/h4,6,12H,1-3,5,7H2 |
InChI Key |
BKPHVTZIJBPUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.